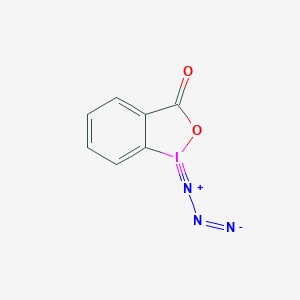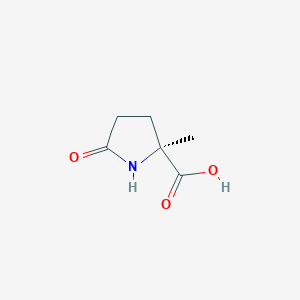
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through different methods, including the dehydration of 2-amino-2-methylglutaric acid derived from levulinic acid using Strecker’s method (Takenishi & Simamura, 1954). Additionally, the compound can be obtained via asymmetric Michael addition reactions of carboxylate-substituted enones, which allows for the concise synthesis of highly enantiomerically enriched variants (Yin, Garifullina, & Tanaka, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been used to prove the structures of related compounds, demonstrating the importance of stereochemistry in the synthesis of chiral resolving agents (Piwowarczyk et al., 2008). These studies highlight the compound's chiral nature and its implications for synthesis and application.
Chemical Reactions and Properties
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid participates in various chemical reactions, enabling the synthesis of a wide range of derivatives with potential utility in diverse scientific fields. The compound's reactivity has been utilized in the synthesis of marine natural products and in reactions involving oxidative decarboxylation and beta-iodination of amino acids (Sunilkumar et al., 2003; Boto et al., 2001).
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, are recognized for their role as precursors in various industrial chemicals through fermentative processes using engineered microbes. These acids, however, can inhibit microbial growth at concentrations lower than those desired for optimal yield and production. Understanding the effects of such carboxylic acids on microbial cells, including damage to cell membranes and internal pH reduction, is crucial for developing strategies to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).
Influence of Metals on Biological Ligands
Research on the interaction between metals and biologically important molecules, including carboxylic acids, sheds light on how metals can alter the electronic system of these compounds. This interaction is essential for understanding the reactivity and stability of complex compounds formed between metals and carboxylic acids, which can have implications in drug synthesis and the design of new pharmaceuticals (Lewandowski et al., 2005).
Plant Defense Mechanisms
The metabolism of pyrroline-5-carboxylate (P5C), a related compound, plays a significant role in plant defense against pathogens. Research indicates that changes in the synthesis or levels of P5C in plants can induce a defense response involving salicylic acid-dependent pathways and reactive oxygen species, highlighting the complex interplay between plant metabolic pathways and defense mechanisms (Qamar et al., 2015).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is a critical step in the production of bio-based plastics and other organic acids. Innovations in solvent development, including the use of ionic liquids and nitrogen-based extractants, are essential for improving the efficiency and economic feasibility of LLX processes for carboxylic acid recovery (Sprakel & Schuur, 2019).
Stereochemistry in Pharmacology
The stereochemistry of structural analogs of pyrrolidin-2-one, including phenylpiracetam and its methyl derivative, demonstrates the importance of configuration in determining the biological activity of pharmaceutical compounds. This area of research highlights the potential for designing more effective drugs by understanding the relationship between molecular structure and pharmacological activity (Veinberg et al., 2015).
特性
IUPAC Name |
(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

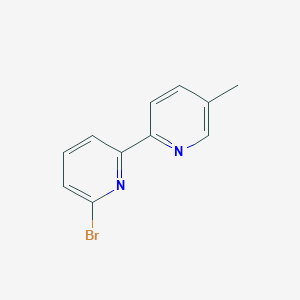
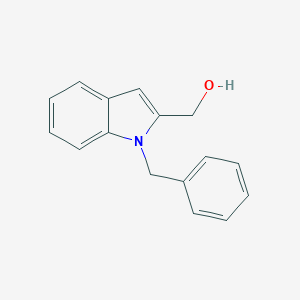
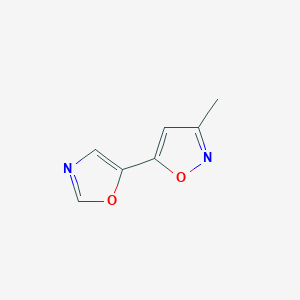
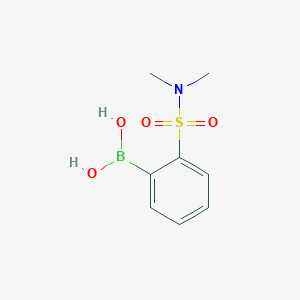
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)


![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

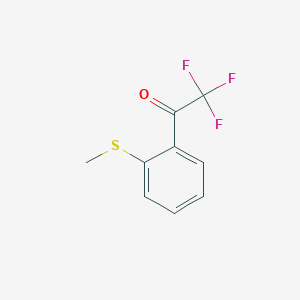
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)

